molecular formula C12H23NO4Si B6609941 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid CAS No. 2839371-15-0

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid

Cat. No. B6609941
CAS RN: 2839371-15-0
M. Wt: 273.40 g/mol
InChI Key: QCYXNNIUZVXOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid, also known as TBCDAA, is an important organic compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C9H17NO4 and a molar mass of 211.24 g/mol. TBCDAA is a non-toxic and non-flammable compound that is both stable and water-soluble. It is a versatile compound that can be used in a variety of scientific research applications, including synthesis, biochemical, and physiological studies.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid is a versatile compound that can be used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as esters, amides, and amines. It has also been used in the synthesis of peptides and peptide analogues, as well as in the study of enzyme-catalyzed reactions. In addition, 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid has been used in the study of protein-ligand interactions and in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid acts as an inhibitor of enzymes, such as serine proteases and cysteine proteases. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the catalytic reaction from taking place. This inhibition is reversible, meaning that the enzyme can be reactivated by the removal of the inhibitor.
Biochemical and Physiological Effects
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins and other macromolecules. In addition, 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, hormones, and other signaling molecules.

Advantages and Limitations for Lab Experiments

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid is a versatile compound that can be used in a variety of lab experiments. It is a non-toxic and non-flammable compound that is both stable and water-soluble. This makes it an ideal choice for a variety of biochemical and physiological studies. However, it should be noted that 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

The future of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid as a research compound is promising. It has already been used in a variety of scientific research applications, and its versatility makes it an ideal choice for a variety of biochemical and physiological studies. In the future, 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid could be used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and the biochemical and physiological effects of drugs. It could also be used in the synthesis of peptides and peptide analogues, as well as in the synthesis of other organic compounds. Additionally, 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid could be used to study the effects of inhibitors on enzymes and other biological systems.

Synthesis Methods

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid can be synthesized using a variety of methods, including the reaction of tert-butyl chloroformate and N,N-dimethyl-1,3-azasilinane-5-carboxylic acid in the presence of a base. The reaction is conducted at room temperature in a solvent such as dichloromethane or toluene. The reaction is then quenched with water, and the product is isolated via filtration. The purity of the product can be determined by thin-layer chromatography or another suitable analytical technique.

properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilinane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4Si/c1-12(2,3)17-11(16)13-6-9(10(14)15)7-18(4,5)8-13/h9H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYXNNIUZVXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C[Si](C1)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.